![molecular formula C12H19NO3 B15092382 {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol](/img/structure/B15092382.png)
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol
Description
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is a benzyl alcohol derivative featuring a dimethylaminoethoxy substituent at the 3-position and a methoxy group at the 4-position of the phenyl ring. The dimethylamino group introduces basicity, while the methoxy and alcohol groups contribute to hydrogen bonding and polarity.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8,14H,6-7,9H2,1-3H3 |
InChI Key |
NMMRHXLPCQEKCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification methods to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Synthetic Pathways and Alkylation Reactions
The dimethylaminoethyl ether group is typically introduced via nucleophilic substitution. For example:
-
Williamson Ether Synthesis : Reacting 2-chloro-N,N-dimethylethylamine hydrochloride with a phenolic precursor under basic conditions (e.g., KCO in acetone at reflux), as demonstrated in the synthesis of structurally related compounds .
-
Key Conditions :
Functional Group Transformations
The benzyl alcohol moiety enables further derivatization:
-
Oxidation : Catalytic oxidation (e.g., MnO) could convert the alcohol to a ketone or aldehyde.
-
Esterification : Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) would yield esters, enhancing lipophilicity .
-
Protection Strategies : The alcohol may require protection (e.g., silylation) during alkylation steps to prevent side reactions .
Spectroscopic Characterization
Critical spectral data for validation include:
-
1^11H NMR :
Stability and Reactivity Considerations
Scientific Research Applications
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is a complex organic molecule with a phenolic structure and specific functional groups, making it of interest in medicinal chemistry due to its chemical reactivity and potential biological activity. The compound includes a dimethylamino group, an ethoxy group, and a methoxy group, which contribute to its unique properties and allow for various interactions with biological systems.
Pharmaceutical Development
This compound has potential therapeutic effects, making it applicable to pharmaceutical development. Studies exploring the interactions of this compound with biological macromolecules have revealed potential anticancer and anti-inflammatory activity. Its structure allows for the formation of various derivatives with different chemical and biological activities.
Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Complex structure with multiple functional groups | Potential anticancer and anti-inflammatory activity |
2-(2-(Dimethylamino)ethoxy)ethanol | Simpler structure | Lacks methoxy group |
4-(Dimethylamino)benzaldehyde | Contains dimethylamino group | Different core structure |
Pyrido[1,2-a]pyrimidin-4-one derivatives | Similar core structure | Varying substituents affecting activity |
Mechanism of Action
The mechanism of action of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Isoflavone Derivatives with Aminoethoxy Substituents
Example Compounds :
- 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10)
- 7-(2-(Dibenzylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (11)
Key Differences :
- Amino Substituents: Compound 10 and 11 feature bulkier benzyl-derived amino groups instead of dimethylamino.
- Biological Activity: These isoflavones are dual AChE/BuChE inhibitors (IC₅₀ values in µM range). The dimethylaminoethoxy group in the target compound may offer stronger enzyme interactions due to its smaller size and basicity .
Table 1 : Physicochemical Comparison
Ethanolamine Derivatives with Methoxyphenyl Groups
Example Compounds :
- 2-((3-Amino-4-methoxyphenyl)amino)ethanol ()
- Ethanol, 2-[[(3-fluoro-4-methoxyphenyl)methyl]amino] ()
Key Differences :
- Functional Groups: These compounds replace the benzyl alcohol with ethanolamine (NH-CH₂-CH₂-OH) and incorporate fluorine or additional amino groups. The ethanolamine moiety enhances hydrogen bonding capacity but reduces aromatic interactions compared to the target compound’s benzyl alcohol .
- Biological Implications: Ethanolamine derivatives are often explored for CNS applications. The dimethylaminoethoxy group in the target compound may improve blood-brain barrier penetration due to moderate lipophilicity .
Substituted Benzyl Alcohols with Extended Ether Chains
Example Compounds :
- {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol ()
- [3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol ()
Key Differences :
- In contrast, the target compound’s shorter dimethylaminoethoxy group balances solubility and membrane permeability .
- Fluorine Substitution : Compound 18’s trifluoroethoxy group enhances metabolic stability and lipophilicity, which could prolong half-life but reduce solubility compared to the target compound .
Table 2 : Structural and Solubility Trends
Compound | Substituent | logP (Predicted) |
---|---|---|
Target Compound | Dimethylaminoethoxy | ~2.5 (basic) |
Compound 19 | Methoxyethoxyethoxy | ~1.8 |
Compound 18 | Trifluoroethoxy | ~3.2 |
Pharmacologically Active Analogs
Example Compound :
- N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide ()
Key Differences :
- Oxadiazole Moiety : The presence of a 1,2,4-oxadiazolyl group in this compound introduces additional hydrogen bond acceptors, likely enhancing target affinity (e.g., 5-HT6 receptor antagonism). The target compound lacks this group, suggesting divergent therapeutic applications .
- Hydrochloride Salt Formation: highlights a hydrochloride salt derivative, which improves solubility.
Biological Activity
Introduction
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a phenolic backbone with several functional groups, including dimethylamino, ethoxy, and methoxy groups, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Alkylation Reactions : Utilizing dimethylaminoethyl derivatives.
- Phenolic Functionalization : Modifying the methoxy and ethoxy groups.
- Advanced Techniques : Microwave-assisted synthesis or continuous flow chemistry to enhance yields and reduce reaction times.
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Prostate Cancer (PC-3)
In a study evaluating the compound's efficacy against PC-3 cells, it was found to induce apoptosis and cell cycle arrest at specific phases, suggesting a mechanism that involves modulation of key signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo models have shown that it can significantly reduce markers of inflammation in conditions such as arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in this compound plays a crucial role in its biological activity. A SAR analysis indicates that modifications to the dimethylamino group can enhance or diminish activity against cancer cells. For instance, increasing the lipophilicity of substituents at the 3 or 4 positions on the aromatic ring tends to favor activity .
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Complex structure with multiple functional groups | Anticancer, anti-inflammatory |
2-(2-(Dimethylamino)ethoxy)ethanol | Simpler structure | Limited activity |
4-(Dimethylamino)benzaldehyde | Contains dimethylamino group | Different core structure |
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics like cisplatin. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: In Vivo Anti-inflammatory Effects
A study involving an animal model of arthritis demonstrated that administration of this compound resulted in a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.